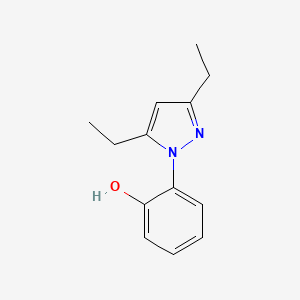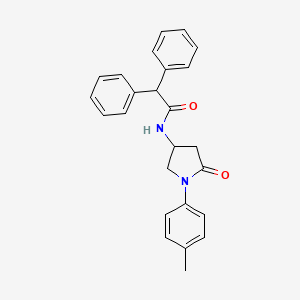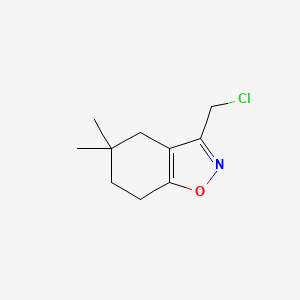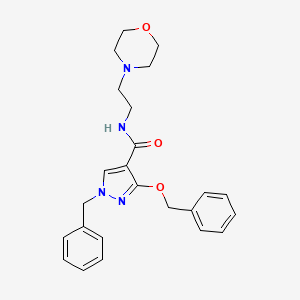
2-(3,5-diethyl-1H-pyrazol-1-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
The mechanism of action of 2-(3,5-diethyl-1H-pyrazol-1-yl)phenol is not fully understood, but several studies have suggested that it exerts its therapeutic effects by modulating various signaling pathways. For example, this compound has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in the regulation of inflammation and immune response. This compound has also been shown to activate the Nrf2 signaling pathway, which regulates antioxidant and detoxification responses.
Biochemical and Physiological Effects:
This compound has been shown to possess several biochemical and physiological effects, including:
1. Inhibition of pro-inflammatory cytokines: this compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the regulation of inflammation and immune response.
2. Scavenging of free radicals: this compound scavenges free radicals and reduces oxidative stress, which is involved in the pathogenesis of several diseases.
3. Induction of apoptosis: this compound induces apoptosis in cancer cells by activating the caspase cascade, which is involved in the regulation of programmed cell death.
Advantages and Limitations for Lab Experiments
2-(3,5-diethyl-1H-pyrazol-1-yl)phenol has several advantages and limitations for lab experiments. Some of the advantages include:
1. Easy synthesis: this compound can be easily synthesized using simple chemical reactions.
2. Potent therapeutic activity: this compound possesses potent anti-inflammatory, antioxidant, and antitumor properties, making it a potential candidate for the development of therapeutic drugs.
3. Low toxicity: this compound has been shown to have low toxicity in animal studies.
Some of the limitations of this compound include:
1. Limited research: Despite its potential therapeutic applications, this compound has limited research, and its mechanism of action is not fully understood.
2. Lack of clinical trials: There are no clinical trials conducted on this compound to evaluate its safety and efficacy.
3. Limited solubility: this compound has limited solubility in water and organic solvents, which can pose a challenge in its formulation for drug delivery.
Future Directions
Several future directions can be explored in the research of 2-(3,5-diethyl-1H-pyrazol-1-yl)phenol. Some of the possible directions include:
1. Development of this compound-based drugs: this compound can be used as a lead compound for the development of anti-inflammatory, antioxidant, and anticancer drugs.
2. Formulation for drug delivery: The limited solubility of this compound can be overcome by formulating it into nanoparticles or liposomes for drug delivery.
3. Evaluation of safety and efficacy: Clinical trials can be conducted to evaluate the safety and efficacy of this compound-based drugs in humans.
Conclusion:
This compound is a promising compound that possesses potent anti-inflammatory, antioxidant, and antitumor properties. Its easy synthesis, low toxicity, and potential therapeutic applications make it an attractive candidate for drug development. Future research can explore its mechanism of action, formulation for drug delivery, and evaluation of safety and efficacy in humans.
Synthesis Methods
The synthesis of 2-(3,5-diethyl-1H-pyrazol-1-yl)phenol involves the reaction of 3,5-diethyl-1H-pyrazole and 2-hydroxybenzaldehyde in the presence of a base catalyst. The reaction proceeds via a condensation reaction, resulting in the formation of this compound as a yellow crystalline solid. The yield of the synthesis can be improved by optimizing the reaction conditions such as temperature, solvent, and catalyst concentration.
Scientific Research Applications
2-(3,5-diethyl-1H-pyrazol-1-yl)phenol has been extensively studied for its potential therapeutic applications. Some of the significant research areas include:
1. Anti-inflammatory activity: this compound has been shown to possess potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This property makes this compound a potential candidate for the development of anti-inflammatory drugs.
2. Antioxidant activity: this compound has been shown to possess antioxidant activity by scavenging free radicals and reducing oxidative stress. This property makes this compound a potential candidate for the treatment of oxidative stress-related diseases such as Alzheimer's disease, Parkinson's disease, and cancer.
3. Antitumor activity: this compound has been shown to possess antitumor activity by inducing apoptosis and inhibiting the proliferation of cancer cells. This property makes this compound a potential candidate for the development of anticancer drugs.
properties
IUPAC Name |
2-(3,5-diethylpyrazol-1-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-3-10-9-11(4-2)15(14-10)12-7-5-6-8-13(12)16/h5-9,16H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKYRTWWMTOMHLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1C2=CC=CC=C2O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dimethylphenyl)-2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2950309.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-(3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one](/img/structure/B2950310.png)

![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2950315.png)


![2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2950321.png)
![2-[(Furan-2-carbonyl)-amino]-benzothiazole-6-carboxylic acid ethyl ester](/img/structure/B2950324.png)


![Tert-butyl (3S)-2-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B2950327.png)
![N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2950328.png)
![N-(3-chloro-2-methylphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2950329.png)
![2-(4-fluorophenyl)-5-[3-oxo-3-(piperidin-1-yl)propyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2950330.png)